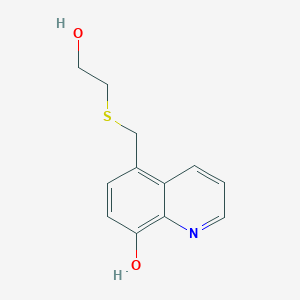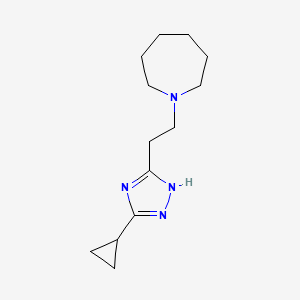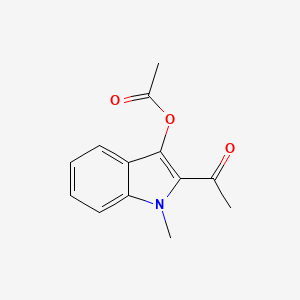
2,3-Dihydro-1H-inden-5-amine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-inden-5-amine sulfate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fused bicyclic system with an amine group and a sulfate counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-inden-5-amine sulfate typically involves the reduction of indanone derivatives followed by amination. One common method is the reduction of 2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2,3-dihydro-1H-inden-1-ol. This intermediate is then subjected to amination using reagents like ammonia or primary amines under suitable conditions to obtain 2,3-Dihydro-1H-inden-5-amine. Finally, the amine is treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1H-inden-5-amine sulfate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-inden-5-amine sulfate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-inden-5-amine sulfate involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of 2,3-Dihydro-1H-inden-5-amine sulfate.
Indole derivatives: Share structural similarities and exhibit diverse biological activities.
Indanone derivatives: Similar bicyclic structure and used in various synthetic applications.
Uniqueness
This compound is unique due to its specific amine group and sulfate counterion, which confer distinct chemical and biological properties
Propiedades
Número CAS |
77802-47-2 |
|---|---|
Fórmula molecular |
C9H13NO4S |
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-inden-5-amine;sulfuric acid |
InChI |
InChI=1S/C9H11N.H2O4S/c10-9-5-4-7-2-1-3-8(7)6-9;1-5(2,3)4/h4-6H,1-3,10H2;(H2,1,2,3,4) |
Clave InChI |
AKBAUVXKKATUOL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B11877204.png)



![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)




![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)
